4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
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Overview
Description
4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, making it a valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized imidazole derivatives.
Scientific Research Applications
4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
4-(3-Bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its bromophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3 |
InChI Key |
JMUKRHMPZGRHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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